5-Carboxyvanillic acid

Description

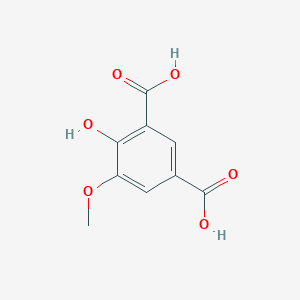

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSSJYQPZIQJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175607 | |

| Record name | 5-Carboxyvanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2134-91-0 | |

| Record name | 4-Hydroxy-5-methoxy-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carboxyvanillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Carboxyvanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-5-methoxyisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of 5 Carboxyvanillic Acid Within the Vanilloid Chemical Class

5-Carboxyvanillic acid, systematically named 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid, is a member of the vanilloid chemical class. nih.gov Vanilloids are a group of compounds characterized by the presence of a vanillyl group. wikipedia.org This structural motif is also found in well-known compounds like vanillin (B372448), vanillic acid, and capsaicin. wikipedia.org

The defining feature of this compound that distinguishes it from other vanilloids like vanillic acid is the presence of a second carboxylic acid group at the 5-position of the benzene (B151609) ring. smolecule.com This additional functional group significantly influences its chemical properties, including its acidity and reactivity, setting it apart from its monocarboxylic counterpart. Structurally, it is a dicarboxylic aromatic acid with both a hydroxyl and a methoxy (B1213986) group substituent on the benzene ring.

The relationship between these compounds can be visualized as a progression: vanillin, an aldehyde, can be oxidized to vanillic acid, a carboxylic acid. The further addition of a carboxyl group yields this compound. This structural evolution places this compound in a unique position within the vanilloid family, offering different possibilities for chemical reactions and biological interactions.

Overview of Research Significance in Biological Systems and Synthetic Chemistry

The scientific interest in 5-carboxyvanillic acid stems from its roles in both biological processes and as a valuable building block in synthetic chemistry.

In the realm of biology, this compound is recognized as a key intermediate in the microbial degradation of lignin (B12514952), a complex aromatic polymer found in plant cell walls. csic.esmdpi.com Specifically, it is a product of the breakdown of 5,5′-dehydrodivanillate (DDVA), a biphenyl (B1667301) compound derived from lignin. rsc.orgnih.gov Certain bacteria, such as Sphingomonas paucimobilis SYK-6, possess enzymatic pathways to metabolize DDVA into this compound, which is then further converted to vanillate (B8668496). nih.gov This metabolic role highlights its importance in the global carbon cycle and in efforts to valorize lignin, a major industrial waste product. csic.es

Recent research has also pointed to this compound as a potential biomarker. For instance, elevated levels have been detected in older individuals with insomnia of short sleep duration, suggesting a possible link to gut microbiota metabolism and sleep patterns. nih.govresearchgate.net It has also been identified as a potential degradation product of anthocyanins in plants under heat stress. mdpi.com

In synthetic chemistry, this compound is gaining traction as a bio-based monomer for the production of advanced polymers. csic.esresearchgate.net Its two carboxylic acid groups make it an ideal building block for creating polyesters with novel properties. nrel.gov For example, poly(ethylene 5-carboxyvanillate) (PEC), a polyester (B1180765) synthesized from this compound, has shown potential as a bio-based alternative to petroleum-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET), exhibiting promising thermal and mechanical properties. researchgate.net

Current Academic Trajectories and Unanswered Questions Regarding 5 Carboxyvanillic Acid

Identification and Profiling in Botanical Species

This compound has been detected and quantified in various botanical species, including both vascular plants and marine algae. Its presence is often linked to the metabolic processing of more complex plant compounds.

Research has confirmed the presence of this compound in several vascular plants. In a study on Chrysanthemum morifolium, metabolomic analysis revealed a significant increase in this compound levels in petals subjected to heat stress. mdpi.comresearchgate.net This accumulation was linked to the degradation of cyanidin (B77932) glucoside, the primary anthocyanin in the petals. mdpi.com It is suggested that under heat, anthocyanins degrade into protocatechuic acid, which is then converted into this compound through an O-methylation pathway. mdpi.comresearchgate.net

Similarly, chemical analysis of extracts from Rosa roxburghii Tratt (chestnut rose) identified this compound among 38 polyphenolic compounds released after acid hydrolysis. tandfonline.comresearchgate.net Its identification was based on retention time, precise mass, and secondary fragment analysis. tandfonline.com The compound is also known to be a product of the oxidation of ferulic lignin, a polymer abundant in the cell walls of vascular plants. science.govnih.gov

| Botanical Species | Part Studied | Key Findings | Citations |

| Chrysanthemum morifolium | Petals | Levels significantly increase under heat stress, linked to anthocyanin degradation. | mdpi.comresearchgate.net |

| Rosa roxburghii Tratt | Fruit | Identified as a bound polyphenol released by acid hydrolysis. | tandfonline.comresearchgate.net |

Beyond terrestrial plants, this compound has been identified in marine environments. Studies focusing on the chemical composition of the brown algae Laminaria hyperborea (tangle or cuvie) have successfully identified this compound as one of its phenolic constituents. uib.noforskningsradet.nouib.no In-depth chemical characterization of L. hyperborea extracts, after purification and fractionation, confirmed its presence alongside other phenolic acids and phlorotannins. forskningsradet.nouib.no The identification was achieved using high-resolution mass spectrometry, which detected its molecular formula (C₉H₈O₆) and characteristic fragmentation patterns. uib.no

| Marine Algae Species | Key Findings | Citations |

| Laminaria hyperborea | Identified as one of eleven phlorotannins and phenolic acids through in-depth chemical characterization. | uib.noforskningsradet.nouib.no |

The presence of this compound in plants is closely tied to the biosynthesis and degradation of complex secondary metabolites. As noted in Chrysanthemum morifolium, its accumulation is a direct consequence of the breakdown of anthocyanins, which are pigments crucial for flower coloration. mdpi.comresearchgate.netresearchgate.netresearchgate.net

More broadly, this compound is a known intermediate in the microbial degradation of lignin, one of the most abundant and complex secondary metabolites in vascular plants. nih.gov Specifically, it is formed during the breakdown of the 5-5' biphenyl (B1667301) linkage found in lignin structures. researchgate.netresearchgate.net This positions this compound as a key molecule in the carbon cycle, linking the degradation of recalcitrant plant biomass to simpler aromatic compounds.

Occurrence in Marine Algae (e.g., Laminaria hyperborea)

Characterization as a Microbiota-Derived Metabolite

This compound is not only found within plant tissues but is also produced by microbial communities, most notably within the mammalian gut.

Metabolomic studies of the human gut microbiome have identified this compound as a microbially-derived metabolite. dntb.gov.uanih.govresearchgate.net In a comparative study of older adults with insomnia, metabolomic profiling of stool samples revealed that this compound was one of eight microbiota-derived metabolites with significantly elevated levels in individuals with short sleep duration compared to those with normal sleep duration. nih.govresearchgate.netdntb.gov.uacolab.ws This finding suggests a potential link between microbial metabolic activities, the production of specific compounds like this compound, and host physiological states. dntb.gov.uaresearchgate.net

| Study Context | Sample Type | Key Finding | Citations |

| Insomnia in older adults | Stool | Elevated levels of this compound found in individuals with short sleep duration. | nih.govresearchgate.netmdpi.com |

The formation of this compound within microbial consortia is best understood in the context of lignin degradation. Certain bacteria have evolved specific enzymatic pathways to break down the complex aromatic structures of lignin into valuable chemical building blocks. rsc.orgcsic.es

The bacterium Sphingomonas paucimobilis SYK-6, for instance, degrades the lignin-derived biphenyl compound 5,5′-dehydrodivanillate (DDVA) into this compound. researchgate.net This conversion is a multi-step process catalyzed by a series of enzymes:

LigX , a demethylase, first removes a methoxy (B1213986) group from the DDVA structure. researchgate.net

LigZ , an extradiol dioxygenase, then cleaves one of the aromatic rings. researchgate.net

LigY , a C-C hydrolase, subsequently cleaves the resulting product to yield this compound. researchgate.netmdpi.com

In organisms like S. paucimobilis and Rhodococcus jostii, this compound is an intermediate that can be further metabolized. researchgate.net Enzymes such as the decarboxylases LigW and LigW2 convert this compound into vanillic acid, channeling it into the central metabolism. nih.govmdpi.com The potential of this microbial production has been harnessed in metabolic engineering, where bacteria like Pseudomonas putida KT2440 have been modified to efficiently convert DDVA into this compound, which then accumulates as a final product. rsc.orgcsic.es

Biosynthetic and Biotransformational Pathways

Enzymatic Pathways Leading to this compound Formation

Recent studies have illuminated the involvement of this compound in the degradation of anthocyanins, the pigments responsible for many red, purple, and blue colors in plants. In Chrysanthemum morifolium, for instance, heat stress-induced petal fading is linked to a significant decrease in anthocyanin levels, specifically cyanidin-3-glucoside. mdpi.comresearchgate.net While the direct degradation product, protocatechuic acid, may not be detectable, a significant accumulation of its O-methylated derivative, this compound, is observed. mdpi.comresearchgate.netmdpi.comdntb.gov.ua This suggests a metabolic pathway where protocatechuic acid, formed from anthocyanin breakdown, is rapidly converted to this compound through O-methylation. mdpi.comresearchgate.netresearchgate.netresearchgate.net This process is catalyzed by O-methyltransferase enzymes, which have been observed to be significantly upregulated under conditions that promote anthocyanin degradation, such as heat stress. mdpi.com

The degradation of anthocyanins can be initiated by various factors, including enzymes like peroxidases and polyphenol oxidases, changes in pH, and the presence of certain molecules like ascorbic acid and hydrogen peroxide. mdpi.comnih.govcsic.es The common degradation product, protocatechuic acid, serves as the precursor that is then O-methylated to yield this compound. mdpi.comresearchgate.net

Table 1: Key Metabolites in Anthocyanin Degradation Leading to this compound

| Metabolite | Role |

|---|---|

| Cyanidin-3-glucoside | Primary anthocyanin that undergoes degradation. mdpi.comresearchgate.net |

| Protocatechuic acid | A common degradation product of anthocyanins. mdpi.comresearchgate.net |

| This compound | Formed via O-methylation of protocatechuic acid. mdpi.comresearchgate.netresearchgate.net |

Position in Lignin Degradation Pathways

This compound is a key intermediate in the bacterial degradation of lignin, a complex aromatic polymer found in plant cell walls. Specifically, it is a product of the catabolism of 5,5′-dehydrodivanillate (DDVA), a biphenyl compound that represents a common linkage in lignin. rsc.orgresearchgate.netnih.govrsc.org The breakdown of DDVA is well-characterized in bacteria like Sphingobium lignivorans (formerly Sphingomonas paucimobilis) SYK-6. rsc.orgresearchgate.netnih.gov

The pathway involves a series of enzymatic reactions:

O-demethylation: The process begins with the O-demethylation of one of the methoxy groups in DDVA by the enzyme LigX, a non-heme iron-dependent demethylase. researchgate.netmdpi.comresearchgate.net This reaction forms 2,2′,3-trihydroxy-3′-methoxy-5,5′-dicarboxybiphenyl (OH-DDVA). rsc.org

Ring Cleavage: The catecholic ring of OH-DDVA is then cleaved by an extradiol dioxygenase called LigZ. rsc.orgresearchgate.netresearchgate.netnih.gov

Hydrolysis: The resulting ring fission product is hydrolyzed by the C-C hydrolase LigY, which yields two products: this compound and 4-carboxy-2-hydroxypenta-2,4-dienoate (CHPD). rsc.orgmdpi.comresearchgate.netnih.govmdpi.comnih.gov

Decarboxylation: Subsequently, this compound is converted to vanillate (B8668496) by the action of decarboxylases, such as LigW and LigW2. rsc.orgmdpi.comresearchgate.netnih.gov Vanillate is then funneled into the central metabolism. rsc.orgnih.gov

Table 2: Enzymatic Steps in DDVA Catabolism to this compound

| Enzyme | Gene | Function | Reference |

|---|---|---|---|

| DDVA O-demethylase | ligX | O-demethylation of DDVA to OH-DDVA. | rsc.orgresearchgate.netresearchgate.net |

| Extradiol dioxygenase | ligZ | Oxidative meta-cleavage of the OH-DDVA ring. | rsc.orgresearchgate.netresearchgate.netnih.gov |

| C-C hydrolase | ligY | Hydrolysis of the ring fission product to form this compound and CHPD. | rsc.orgresearchgate.netnih.govmdpi.com |

Role in Microbial Aromatic Compound Catabolism

The catabolism of aromatic compounds is a vital process in many microorganisms, enabling them to utilize complex organic molecules as carbon and energy sources. This compound is a recognized intermediate in the aromatic degradation pathways of several bacteria, most notably Rhodococcus jostii RHA1. researchgate.netresearchgate.net This soil bacterium is known for its ability to break down a wide range of aromatic compounds, including those derived from lignin. nih.govresearchgate.net

In the context of 5-5 biphenyl catabolism in R. jostii RHA1, this compound is a potential intermediate. researchgate.netresearchgate.net The proposed pathway involves the decarboxylation of this compound to produce vanillate. researchgate.net This vanillate is then further demethylated to form protocatechuate, which can enter central metabolic pathways like the β-ketoadipate pathway. researchgate.netresearchgate.net This highlights the role of this compound as a key node connecting the degradation of complex biphenyl structures to more readily metabolizable intermediates.

Heterologous Bioproduction through Metabolic Engineering

The unique chemical structure of this compound makes it a valuable building block for the synthesis of bio-based polymers. csic.esrsc.org This has spurred interest in developing sustainable methods for its production, with metabolic engineering of microorganisms emerging as a promising approach.

Genetic Modifications in Model Biocatalytic Strains

Pseudomonas putida KT2440 is a versatile and industrially relevant bacterial strain that has been successfully engineered for the production of this compound. csic.esrsc.orgrsc.orgcsic.essystemsbiotechgroup.com The strategy involves introducing the necessary genetic machinery from other organisms, a process known as heterologous expression.

Researchers have successfully expressed the genes from the DDVA degradation pathway of Sphingobium lignivorans SYK-6 into P. putida KT2440. rsc.orgrsc.org This involved creating synthetic DNA modules that encode for the enzymes LigX, LigZ, and LigY. rsc.org By introducing these genes, the engineered P. putida strain gains the ability to convert DDVA into this compound. csic.esrsc.org To prevent the further degradation of the target molecule, the genes responsible for its conversion to vanillate (e.g., ligW) are typically excluded or knocked out in the engineered strain. rsc.org

Strategies for Enhancing Bioconversion Yields and Efficiency

A key challenge in heterologous bioproduction is ensuring the efficient uptake of the substrate by the engineered microorganism. In the case of DDVA conversion in P. putida, a significant breakthrough was the co-expression of the DDVA transport systems from S. lignivorans SYK-6. rsc.org This includes both an outer membrane transporter (DdvT) and an inner membrane transporter (DdvK). rsc.org The inclusion of these transporters was shown to be crucial for the success of the biocatalyst, dramatically improving the efficiency of DDVA uptake and subsequent conversion to this compound. csic.esrsc.org

Further optimization strategies include the use of resting-cell bioprocesses. rsc.orgresearchgate.net In this setup, cells are first grown to a high density and then used as biocatalysts for the conversion, which can lead to higher product yields and simplify downstream processing. By employing these metabolic and transport engineering strategies, researchers have developed a proof-of-concept for a sustainable bioprocess to produce the strategic building block this compound from a lignin-derived dimer. rsc.orgrsc.orgorcid.org

Chemical Synthesis and Derivatization Strategies in Research

Established Synthetic Routes for 5-Carboxyvanillic Acid

The preparation of this compound typically involves the oxidation of appropriately substituted vanillin (B372448) or vanillic acid derivatives. These routes leverage well-understood aromatic chemistry to install the second carboxyl group onto the vanillic acid scaffold.

A primary and effective route to this compound involves the oxidation of 5-formylvanillic acid. cdnsciencepub.com This precursor can be synthesized by the formylation of vanillic acid. cdnsciencepub.com The subsequent oxidation of the aldehyde group at the 5-position to a carboxylic acid is a high-yielding transformation. Specifically, the use of alkaline silver oxide has been reported to provide a quantitative yield of this compound from 5-formylvanillic acid. cdnsciencepub.com

| Starting Material | Reagent | Product | Yield | Reference |

| 5-Formylvanillic acid | Alkaline Silver Oxide | This compound | Quantitative | cdnsciencepub.com |

An alternative synthetic strategy has been developed that begins with ortho-vanillic acid (2-hydroxy-3-methoxybenzoic acid). cdnsciencepub.com This approach offers advantages in the simplicity of its procedure and the accessibility of reagents. cdnsciencepub.com The synthesis proceeds in two main steps:

Formylation: ortho-Vanillic acid is subjected to formylation using hexamethylenetetramine in hot glacial acetic acid. This reaction introduces an aldehyde group at the 5-position, yielding 5-carboxyvanillin. cdnsciencepub.com

Oxidation: The resulting 5-carboxyvanillin is then cleanly oxidized to the final product, this compound. cdnsciencepub.com The oxidation of 5-carboxyvanillin with silver oxide produces this compound, confirmed by comparison with the product obtained from the oxidation of 5-formylvanillic acid. cdnsciencepub.com

This sequence provides a reliable alternative to routes starting from vanillic acid, with a reported yield of 26% for the initial formylation step to 5-carboxyvanillin. cdnsciencepub.com

Oxidation of Vanillin Derivatives (e.g., 5-formylvanillic acid)

Synthetic Methodologies for Novel this compound Analogs

The core structure of this compound serves as a template for the synthesis of novel analogs. These derivatives are primarily developed for structure-activity relationship studies and for creating molecular conjugates with tailored properties.

Structure-activity relationship (SAR) studies involving this compound analogs are crucial for understanding its interaction with biological targets, such as enzymes. For instance, the enzyme 5-carboxyvanillate decarboxylase (LigW), found in bacteria like Sphingomonas paucimobilis, specifically acts on this compound. researchgate.netacs.org Inhibition experiments using various analogs of this compound have been performed to probe the structural requirements for substrate recognition by this enzyme. researchgate.net These studies revealed that the two carboxyl groups positioned meta to each other on the benzene (B151609) ring are critical features for the molecule to be recognized and bound by the LigW enzyme. researchgate.net Modifications to these functional groups or their relative positions would likely lead to a loss of activity, highlighting their importance in the enzyme-substrate interaction.

The dicarboxylic acid nature of this compound makes it a suitable candidate for creating conjugates, particularly salts, with other molecules to modify their physicochemical properties. A notable application is in the pharmaceutical field, where it has been identified as a potential agent for forming novel salts of active pharmaceutical ingredients. For example, this compound is listed in a patent as a compound that can form a salt with paroxetine, an important antidepressant drug. google.com The formation of such a salt conjugate can alter properties like solubility, stability, and bioavailability of the parent drug. This demonstrates the utility of this compound as a "pro-molecule" component, where it is conjugated to another active molecule to enhance its therapeutic profile.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating and measuring 5-carboxyvanillic acid in diverse samples. High-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-high-performance liquid chromatography (UHPLC), are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

HPLC is a widely applied method for the detection and quantification of this compound. rsc.org This technique separates compounds based on their affinity for a stationary phase and a mobile phase. For the analysis of this compound, reversed-phase columns, such as C18, are commonly employed.

The mobile phase typically consists of a mixture of an aqueous solvent (often with a small percentage of formic acid to improve peak shape and ionization) and an organic solvent like acetonitrile. rsc.org A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation from other compounds in the sample matrix. rsc.org Detection is frequently carried out using a Diode Array Detector (DAD), which measures the absorbance of the compound at specific wavelengths, with 230 nm being a common choice for this compound. rsc.org

In a study developing a bioprocess to convert 5,5′-dehydrodivanillate (DDVA) into this compound, HPLC with DAD was used for quantification. rsc.org The analysis confirmed the identity of the compound by comparing its chromatogram to that of a commercial standard. rsc.org

Ultra-High-Performance Liquid Chromatography (UHPLC) for High-Throughput Analysis

UHPLC represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. This is achieved by using columns with smaller particle sizes (typically under 2 µm), which requires instrumentation capable of handling higher pressures.

UHPLC is frequently coupled with mass spectrometry (MS) for enhanced detection and identification capabilities. In a study of monofloral corn poppy bee-collected pollen, UHPLC coupled to a quadrupole time-of-flight mass spectrometer (QToF-MS) was used to identify and quantify phenolic compounds, including this compound. nih.gov The separation was performed on a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid. nih.gov

Similarly, an untargeted metabolomic analysis of chrysanthemum petals under heat stress utilized a UHPLC system to separate metabolites before mass spectrometry analysis. mdpi.com The study found a significant accumulation of this compound in heat-treated petals. mdpi.com

Table 1: Comparison of HPLC and UHPLC Parameters for this compound Analysis

| Parameter | HPLC | UHPLC |

| Column Type | C18 | ACQUITY UPLC® HSS T3, Zorbax C18 |

| Column Dimensions | Not specified in provided context | 2.1 × 100 mm, 1.8 µm; 2.1 × 50 mm, 1.8 µm |

| Mobile Phase | Water/0.1% formic acid and Acetonitrile/0.1% formic acid | 0.1% formic acid in water and pure acetonitrile |

| Flow Rate | 1 mL min⁻¹ | 0.3 mL/min, 0.4 mL/min |

| Detection | Diode Array Detector (DAD) at 230 nm | Mass Spectrometry (Q-ToF-MS, Q Exactive™ Plus) |

| Application | Quantification in bioprocess samples | Metabolomic profiling in plant and biological extracts |

Mass Spectrometry (MS) Applications in Structural Elucidation and Metabolomics

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound, particularly when combined with liquid chromatography.

High-Resolution Mass Spectrometry (HR LC-MS) for Precise Identification

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of a compound's elemental composition and confident identification. This is crucial for distinguishing this compound from other molecules with similar nominal masses.

In research on the side-stream of Laminaria hyperborea alginate production, HR LC-MS was used to identify various high-value compounds, including this compound. uib.noforskningsradet.no The analysis of purified fractions allowed for the tentative identification of several phenolic acids, which were then further characterized. uib.no A study on 170-year-old champagne bottles also utilized Fourier transform ion cyclotron resonance/mass spectrometry (FTICR/MS), a form of HRMS, to systematically identify wood markers like this compound. pnas.org

Tandem Mass Spectrometry (LC-MS/MS) for Fragmentation Analysis

Tandem mass spectrometry, or MS/MS, involves the isolation of a specific ion (the precursor ion) and its fragmentation to produce a characteristic spectrum of product ions. This fragmentation pattern serves as a molecular fingerprint, providing definitive structural information.

LC-MS/MS is a powerful technique for identifying and quantifying this compound in complex matrices. In the analysis of Laminaria hyperborea, the fragmentation of this compound was observed, showing a characteristic loss of 60 Da, which corresponds to the loss of a carboxylic acid group and a methyl group, followed by the loss of 44 Da (CO2). uib.no Similarly, in the analysis of methanol (B129727) extracts from Anemonopsis macrophylla, a targeted tandem mass spectrometry analysis was performed for metabolite identification. mdpi.com

Untargeted Metabolomic Profiling in Biological Extracts

Untargeted metabolomics aims to comprehensively analyze all detectable small molecules in a biological sample. This approach is particularly useful for discovering biomarkers and understanding metabolic pathways. UHPLC coupled with high-resolution mass spectrometry is the primary analytical platform for these studies.

Several studies have identified this compound as a significant metabolite in untargeted profiling. For instance, an analysis of fecal samples from individuals with insomnia identified elevated levels of this compound in the short sleep group compared to the normal sleep group. nih.govdntb.gov.ua Another study on heat-stressed chrysanthemum petals used untargeted metabolomics to reveal a significant increase in this compound, suggesting its involvement in anthocyanin degradation pathways. mdpi.com

Table 2: Mass Spectrometry Data for this compound

| Analytical Technique | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Application | Reference |

| HR LC-MS (MS/MS) | 211.0252 | 151, 107, 83, 65, 63 | Identification in seaweed extracts | uib.no |

| UHPLC-QToF-MS | Not specified | Not specified | Identification in bee pollen | nih.gov |

| UHPLC-ESI-Q-Orbitrap-MS | Not specified | Not specified | Metabolomic profiling in chrysanthemum | mdpi.com |

| LC-HRMS | Not specified | Not specified | Metabolomic profiling in human fecal samples | nih.gov |

Spectroscopic Characterization Methods

Spectroscopy is indispensable for the structural elucidation and purity assessment of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural assignment of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13). While this compound is mentioned as a component in complex mixtures analyzed by NMR, specific, isolated spectral assignments are not extensively detailed in readily available literature. pnas.orgescholarship.org However, based on the known structure of this compound and established principles of NMR spectroscopy, a theoretical spectrum can be predicted.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the acidic protons of the hydroxyl and carboxyl groups. The two aromatic protons are in different chemical environments and would appear as two distinct signals, likely doublets due to coupling with each other. The methoxy group (–OCH₃) protons would yield a sharp singlet. The phenolic hydroxyl (–OH) and the two carboxylic acid (–COOH) protons are acidic and their signals are typically broad; their chemical shifts can vary significantly depending on the solvent and concentration. mdpi.com These acidic protons would readily exchange with deuterium (B1214612) in a D₂O shake experiment, causing their signals to disappear. mdpi.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound should display nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts provide direct information about the carbon skeleton. bhu.ac.in The carbons of the two carboxylic acid groups (–COOH) are expected to resonate in the downfield region of approximately 165-185 ppm. oregonstate.edulibretexts.org The six carbons of the benzene (B151609) ring would appear in the aromatic region (approx. 110-160 ppm), with those bonded to electronegative oxygen atoms (C-OH and C-OCH₃) shifted further downfield. oregonstate.edulibretexts.org The carbon of the methoxy group (–OCH₃) would appear in the range of 50-70 ppm. bhu.ac.in

Table 1: Predicted NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~10-13 | –COOH (2H, broad s) | ~165-185 | C=O (Carboxylic acids) |

| ~9-10 | Ar–OH (1H, broad s) | ~145-155 | Ar–O (C4 & C5) |

| ~8.0-8.5 | Ar–H (2H, m) | ~110-130 | Ar–C & Ar–CH |

| ~3.9 | –OCH₃ (3H, s) | ~55-65 | –OCH₃ |

Note: This table presents predicted chemical shift ranges based on general principles of NMR spectroscopy for the functional groups present in this compound. mdpi.combhu.ac.inoregonstate.edulibretexts.org Actual experimental values may vary based on solvent and other conditions.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups and analyzing the chemical bonds within this compound.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. For this compound, a very broad O–H stretching band is expected from approximately 3300 cm⁻¹ to 2500 cm⁻¹, which arises from the hydrogen-bonded carboxylic acid dimers. oregonstate.edu Superimposed on this broad signal would be the sharper C-H stretching of the aromatic ring and methoxy group. The carbonyl (C=O) stretching vibration is one of the most intense bands in the spectrum, typically appearing in the region of 1760-1690 cm⁻¹. oregonstate.edu In a study of compounds from Laminaria hyperborea, IR bands at 1728 cm⁻¹ and 1671 cm⁻¹ were attributed to C=O stretching modes from carboxylic acid groups in phenolic acids, including this compound. uib.nouib.no Additionally, a C–O stretching band is expected between 1320-1210 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. In a sample matrix containing this compound, a Raman band at 1456 cm⁻¹ was observed, strongly suggesting the presence of a methyl group, consistent with the methoxy substituent on the aromatic ring. uib.no For aromatic carboxylic acids like benzoic acid, strong Raman signals are typically observed for the ring breathing mode (~1000 cm⁻¹) and the C=C stretching of the aromatic ring (~1600 cm⁻¹). ias.ac.in The carbonyl (C=O) stretch also gives a characteristic Raman band, often found around 1650-1660 cm⁻¹. ias.ac.in

Table 2: Key Vibrational Spectroscopy Data for this compound

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| IR | ~3300-2500 | O–H stretch (carboxylic acid dimer, very broad) | oregonstate.edu |

| IR | 1728, 1671 | C=O stretch (carbonyl of carboxylic acids) | uib.nouib.no |

| IR | ~1320-1210 | C–O stretch | |

| Raman | 1456 | Methyl (–CH₃) group vibration | uib.no |

| Raman | ~1600 | Aromatic C=C ring stretch | ias.ac.in |

| Raman | ~1650-1660 | C=O stretch | ias.ac.in |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which is related to its electronic transitions. For aromatic compounds like this compound, this technique is particularly useful for quantitative analysis. The presence of the benzene ring, hydroxyl, methoxy, and carboxyl groups creates a conjugated system that absorbs UV light.

Research has shown that this compound, when dissolved in 95% ethanol, exhibits three distinct absorption maxima (λmax). These peaks are found at 227 nm, 267 nm, and 310 nm (from a 1964 study not available online). The intensity of the absorption is directly proportional to the concentration of the compound, a principle described by the Beer-Lambert law. This relationship allows UV-Vis spectroscopy, often coupled with High-Performance Liquid Chromatography (HPLC-DAD), to be a reliable method for determining the purity of a sample and quantifying its concentration in various mixtures. uib.noias.ac.in

Table 3: UV-Vis Absorption Maxima for this compound

| λmax (nm) | Solvent | Associated Transition |

| 227 | 95% Ethanol | π → π |

| 267 | 95% Ethanol | π → π |

| 310 | 95% Ethanol | n → π* |

Note: Data for λmax is from a historical synthesis paper. uib.no The transitions are assigned based on general principles for aromatic carbonyl compounds. hmdb.ca

Biological Roles and Mechanistic Insights

Role in Plant Stress Responses and Adaptations

5-Carboxyvanillic acid has been identified as a key metabolite in the response of certain plants to abiotic stress, particularly heat stress. In a study on Chrysanthemum morifolium, a major cut flower species, heat stress was found to induce petal fading due to the degradation of anthocyanins. mdpi.commdpi.com While the biosynthesis of anthocyanins was largely inactive at the full bloom stage, heat treatment led to a significant decrease in cyanidin (B77932) glucoside, the primary anthocyanin in the petals. mdpi.com

Interestingly, researchers observed a significant accumulation of this compound in the heat-treated groups. mdpi.comresearchgate.net This finding suggests a metabolic shift where protocatechuic acid, a potential degradation product of cyanidin glucoside, is converted into this compound through an O-methylation pathway. mdpi.commdpi.comdntb.gov.ua This was supported by the upregulation of O-methyltransferase genes under heat stress. mdpi.com The accumulation of this compound, along with other metabolites, indicates a complex metabolic reprogramming in response to heat stress, aimed at mitigating cellular damage. mdpi.comresearchgate.net

Table 1: Metabolite Changes in Chrysanthemum morifolium Petals Under Heat Stress

| Metabolite | Change under Heat Stress | Putative Role |

| Cyanidin glucoside | Significantly decreased | Primary anthocyanin responsible for petal color. mdpi.com |

| Protocatechuic acid | Undetectable | Potential degradation product of anthocyanin. mdpi.com |

| This compound | Significantly increased | O-methylated derivative of protocatechuic acid. mdpi.comresearchgate.net |

This table summarizes the observed changes in key metabolites in Chrysanthemum morifolium petals when exposed to heat stress, as detailed in the referenced study.

This compound is involved in the broader network of phenolic acid metabolism, which is crucial for plant defense. Phenolic compounds, in general, are known to play roles in protecting plants from various stresses. mdpi.com In the context of bee-collected pollen from the corn poppy (Papaver rhoeas), this compound was identified as a component of the bound phenolic fraction, likely liberated from cell wall structures. bg.ac.rs This suggests its integration into the structural defenses of the plant.

The conversion of other phenolic acids, such as ferulic acid, can lead to the formation of this compound. science.govscience.gov This indicates its position within the metabolic grid of phenolic compounds, where the balance and interconversion of these molecules are vital for maintaining homeostasis and mounting an effective defense against pathogens and environmental stressors.

Modulation of Metabolic Pathways under Abiotic Stress Conditions (e.g., Heat Stress in Chrysanthemum morifolium)

Contribution to Microbial Ecology and Biogeochemical Cycles

This compound is a key intermediate in the microbial degradation of lignin (B12514952), the complex aromatic polymer that provides structural integrity to plant cell walls. researchgate.netresearchgate.net Specifically, it is a product of the breakdown of biphenyl (B1667301) structures within lignin, such as 5,5′-dehydrodivanillate (DDVA). researchgate.netnih.govmdpi.com

The degradation of DDVA is a multi-step enzymatic process observed in bacteria like Sphingomonas paucimobilis SYK-6. researchgate.netnih.gov This pathway involves the following key enzymes:

LigX (DDVA O-demethylase): Catalyzes the demethylation of a methoxy (B1213986) group on DDVA. researchgate.netnih.gov

LigZ (extradiol dioxygenase): Performs oxidative meta-cleavage of the resulting catecholic product. researchgate.netnih.gov

LigY (C-C hydrolase): Cleaves the ring fission product to yield this compound and 4-carboxy-2-hydroxypentadienoic acid. researchgate.netmdpi.commicrobenotes.com

From here, this compound is further metabolized to vanillate (B8668496) by decarboxylase enzymes, such as LigW and LigW2. nih.govmdpi.comrug.nl This positions this compound as a crucial link in the funneling of complex lignin-derived compounds into central metabolic pathways. microbenotes.comexamtube.in The potential to produce this compound from lignin has led to its recognition as a strategic building block for the synthesis of bio-based polymers. rsc.org

Table 2: Key Enzymes in the Microbial Degradation of DDVA to this compound

| Enzyme | Gene | Function | Product |

| DDVA O-demethylase | ligX | Demethylation of DDVA. researchgate.netnih.gov | 2,2',3-trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl (OH-DDVA). asm.org |

| Extradiol dioxygenase | ligZ | Oxidative meta-cleavage of OH-DDVA. researchgate.netnih.gov | Ring fission product. researchgate.net |

| C-C hydrolase | ligY | Hydrolysis of the ring fission product. researchgate.netmdpi.commicrobenotes.com | This compound and 4-carboxy-2-hydroxypentadienoic acid. mdpi.commicrobenotes.com |

This table outlines the enzymatic cascade responsible for the conversion of the lignin-derived biphenyl compound DDVA to this compound in Sphingomonas paucimobilis SYK-6.

Emerging research has identified this compound as a metabolite within the human gut microbiome. dntb.gov.uamdpi.com In a study comparing individuals with insomnia of short sleep duration to those with normal sleep duration, elevated levels of several microbiota-derived metabolites, including this compound, were observed in the short sleep group. mdpi.comresearchgate.netnih.gov This suggests a potential link between gut microbial metabolism, the production of specific metabolites like this compound, and host physiological states. dntb.gov.uamdpi.com The presence of this compound in these metabolite profiles highlights its role in the complex chemical interplay between diet, gut microbes, and host health. mdpi.com

Significance in Lignin Bioremediation and Valorization

Enzymatic Mechanisms of Action Involving this compound

The primary enzymatic reaction involving this compound is its decarboxylation to vanillate. nih.govkegg.jp This reaction is catalyzed by the enzyme 5-carboxyvanillate decarboxylase, encoded by the ligW gene in Sphingomonas paucimobilis SYK-6. nih.gov A second, related decarboxylase, LigW2, also participates in this conversion. utsa.edu

Notably, LigW is a non-oxidative decarboxylase that does not require any metal ions or cofactors for its activity. nih.gov The enzyme exhibits high specificity for this compound. nih.gov Inhibition studies have suggested that the two carboxyl groups in a meta position to each other on the aromatic ring are crucial for substrate recognition by the enzyme. nih.gov

This decarboxylation step is a critical juncture in the catabolism of lignin-related biphenyl compounds, channeling the carbon from these complex structures into the central vanillate degradation pathway. nih.govutsa.edu this compound decarboxylase belongs to a family of enzymes that perform non-oxidative decarboxylation reactions, a mechanism that is distinct from other more common decarboxylation strategies in biological systems. utsa.edunih.gov

Decarboxylase Activity and Pathway Intermediates

This compound (5CVA) is a key intermediate in the bacterial degradation of lignin-related biphenyl compounds. nih.govnih.gov In the well-studied bacterium Sphingomonas paucimobilis SYK-6, 5CVA is formed from the metabolism of 5,5′-dehydrodivanillate (DDVA), a model lignin dimer. nih.govnih.govnih.gov The degradation pathway involves the initial conversion of DDVA to 2,2′,3-trihydroxy-3′-methoxy-5,5′-dicarboxybiphenyl (OH-DDVA) by a demethylase enzyme. nih.govnih.gov Subsequently, a ring-cleavage oxygenase, LigZ, acts on OH-DDVA, followed by a hydrolase, LigY, to produce 5CVA. nih.govnih.gov

Once formed, 5CVA undergoes decarboxylation to yield vanillate. nih.govnih.gov This reaction is catalyzed by a nonoxidative decarboxylase enzyme named LigW. nih.govnih.gov Studies have shown that the LigW enzyme is highly specific for 5CVA and does not require any metal ions or cofactors for its activity. nih.govnih.gov The specificity of LigW is thought to be due to the meta orientation of the two carboxyl groups in the 5CVA structure, which is crucial for substrate recognition. nih.govnih.gov In addition to LigW, a second 5-carboxyvanillate decarboxylase, LigW2, has been identified and is also important for the catabolism of lignin-related biphenyls in S. paucimobilis SYK-6. utsa.eduacs.org The gene encoding LigW is located in close proximity to other genes involved in DDVA catabolism, including ligX, ligY, and ligZ. nih.govnih.gov

The conversion of 5CVA to vanillate connects the degradation of complex biphenyl structures to the central vanillate metabolic pathway, which is then further processed. nih.govresearchgate.net In Rhodococcus jostii RHA1, a similar pathway is proposed where this compound is an intermediate in the catabolism of 5-5 biphenyl structures, which is then decarboxylated to vanillate. researchgate.netresearchgate.net

Table 1: Enzymes and Intermediates in the Degradation of DDVA to Vanillate in S. paucimobilis SYK-6

| Step | Substrate | Enzyme | Product | Reference |

|---|---|---|---|---|

| 1 | 5,5′-dehydrodivanillate (DDVA) | LigX (O-demethylase) | 2,2′,3-trihydroxy-3′-methoxy-5,5′-dicarboxybiphenyl (OH-DDVA) | nih.govnih.gov |

| 2 | OH-DDVA | LigZ (Ring-cleavage oxygenase) | Meta-cleavage compound | nih.govnih.gov |

| 3 | Meta-cleavage compound | LigY (Hydrolase) | This compound (5CVA) | nih.govnih.gov |

| 4 | This compound (5CVA) | LigW/LigW2 (Decarboxylase) | Vanillate | nih.govnih.govacs.org |

Demethylation and Hydroxylation Reactions

Following its formation, this compound can undergo further enzymatic modifications, primarily demethylation and hydroxylation, which are critical steps in funneling aromatic compounds into central metabolic pathways.

In several bacteria, the vanillate produced from the decarboxylation of 5CVA is O-demethylated to form protocatechuic acid. researchgate.net This reaction is a key step in the degradation of various lignin-derived aromatic compounds. researchgate.netresearchgate.net For instance, in Rhodococcus jostii RHA1, vanillate is converted to protocatechuate by a demethylase. researchgate.net Protocatechuic acid is a central intermediate that can then enter the β-ketoadipate pathway for further breakdown. researchgate.net

While the direct demethylation or hydroxylation of this compound itself is less commonly reported than its initial decarboxylation, the metabolic fate of its downstream product, vanillate, is well-established. The conversion of vanillic acid to protocatechuic acid involves the removal of a methyl group from the methoxy substituent, a reaction catalyzed by O-demethylases. researchgate.net

In some organisms and specific metabolic contexts, hydroxylation reactions can also occur. For example, it has been suggested that protocatechuic acid can be hydroxylated to form gallic acid. mdpi.com In a study on chrysanthemum petals under heat stress, an accumulation of this compound was observed, which was suggested to be a derivative of protocatechuic acid formed via an O-methylation pathway, indicating the potential for reversible or alternative enzymatic modifications. mdpi.com

Applications in Materials Science and Industrial Biotechnology

Development as a Building Block for Bio-based Polymers

The dicarboxylic nature of 5-carboxyvanillic acid makes it an excellent monomer for the synthesis of novel polyesters, offering a bio-based alternative to conventional petroleum-derived plastics.

Research has demonstrated the successful synthesis of polyesters from this compound, with poly(ethylene 5-carboxyvanillate) (PEC) being a prominent example. nrel.gov The synthesis typically involves a two-step melt polycondensation process. Initially, this compound is converted to its dimethyl ester. This is followed by a transesterification reaction with a diol, such as ethylene (B1197577) glycol, in the presence of a catalyst. nrel.gov

Different synthesis protocols have been explored to optimize the properties of the resulting polymer. A standard synthesis involves reacting the dimethyl ester of this compound with ethylene glycol and a catalyst like titanium(IV) butoxide or antimony(III) oxide. nrel.gov The reaction is heated under a nitrogen atmosphere, with temperatures progressively increasing to facilitate the polymerization. nrel.gov An extended synthesis protocol has also been developed, involving longer reaction times and a final step under vacuum, which has been shown to produce a polymer with a higher degree of conversion. nrel.gov

Table 1: Synthesis Protocols for Poly(ethylene 5-carboxyvanillate) (PEC)

| Parameter | Standard Synthesis Protocol | Extended Synthesis Protocol |

|---|---|---|

| Reactants | Dimethyl ester of this compound, Ethylene glycol | Dimethyl ester of this compound, Ethylene glycol |

| Catalyst | Titanium(IV) butoxide / Antimony(III) oxide | Titanium(IV) butoxide |

| Molar Ratio (Ester:Diol:Cat) | 1 : 1.1 : 0.025 | 1 : 1 : 0.05 |

| Initial Temperature | 140 °C (under N₂) for ≥12 h | 150 °C (under N₂) for 24 h |

| Final Temperature | 220 °C (under N₂) for 4 h | 200 °C (under N₂) for 22 h, then 7 h under vacuum |

This table is based on data from research conducted by the National Renewable Energy Laboratory (NREL). nrel.gov

Polymers derived from this compound have shown promising properties, particularly in comparison to widely used petroleum-based polyesters like poly(ethylene terephthalate) (PET). The introduction of 5CVA into the polymer backbone can lead to enhanced thermal and mechanical characteristics. energy.gov

One of the key advantages of PEC is its higher glass transition temperature (Tg). The Tg for PEC synthesized via a standard protocol is around 85 °C, while an extended protocol can yield a PEC with a Tg of 112 °C. nrel.govacs.org Both of these values are significantly higher than the typical Tg of PET, which is approximately 75-80 °C. This indicates that PEC possesses superior thermal stability, making it suitable for applications requiring higher heat resistance. acs.org The enhanced performance is attributed to the unique chemical moieties, including the additional oxygen functionalities, imparted by the bio-based monomer. acs.org

Table 2: Comparison of Glass Transition Temperatures (Tg)

| Polymer | Synthesis Method | Glass Transition Temperature (Tg) |

|---|---|---|

| Poly(ethylene 5-carboxyvanillate) (PEC) | Standard Protocol | 85 °C |

| Poly(ethylene 5-carboxyvanillate) (PEC) | Extended Protocol | 112 °C |

| Poly(ethylene terephthalate) (PET) | Conventional | ~75-80 °C |

This table presents a comparison of the glass transition temperatures of PEC and PET, based on published research findings. nrel.govacs.org

Synthesis of Novel Polyesters (e.g., poly(ethylene 5-carboxyvanillate))

Integration into Circular Bioeconomy Frameworks

The production of this compound is well-aligned with the principles of a circular bioeconomy, which emphasizes the use of renewable resources and the valorization of waste streams.

This compound can be sustainably produced from lignocellulosic biomass, the most abundant form of terrestrial biomass. Lignin (B12514952), a complex aromatic polymer that constitutes a significant portion of this biomass, is a key feedstock. ukri.org Specific microorganisms have been identified that can break down lignin-related compounds into valuable chemicals, including 5CVA.

A notable example is the soil bacterium Sphingomonas paucimobilis SYK-6, which can degrade 5,5′-dehydrodivanillate (DDVA), a biphenyl (B1667301) compound representative of linkages found in lignin. nih.govnih.gov This bacterium utilizes a specific enzymatic pathway to convert DDVA into this compound. nih.gov The key enzymes in this pathway are:

LigX: A demethylase that initiates the degradation process. nih.gov

LigZ: An extradiol dioxygenase that catalyzes the ring cleavage of the modified DDVA. nih.govnih.gov

LigY: A hydrolase that converts the ring-fission product into this compound. nih.govasm.org

Furthermore, researchers have successfully engineered other industrially relevant bacteria, such as Pseudomonas putida KT2440, to express these enzymatic pathways, enabling the bioconversion of lignin-derived dimers into this compound. rsc.org This demonstrates the potential for developing robust and efficient cell factories for the production of 5CVA from renewable lignin sources. ukri.orgrsc.org

Large quantities of lignin-rich waste are generated as byproducts from industries such as pulp and paper manufacturing and second-generation bioethanol production. ukri.orgnih.gov This lignin is often underutilized, being typically burned for low-value energy recovery. The bioconversion of this industrial byproduct into this compound represents a significant valorization strategy, transforming a low-value waste stream into a high-value chemical building block. mdpi.com

For instance, Kraft lignin, a byproduct of the paper industry, can serve as a feedstock for microbial conversion processes. core.ac.uknih.gov By employing microorganisms engineered for lignin degradation, it is possible to funnel the breakdown products towards the synthesis of specific target molecules like 5CVA. ukri.orgnih.gov This approach not only provides a sustainable route to valuable chemicals but also contributes to a more circular and resource-efficient industrial ecosystem. mdpi.com

Emerging Research Frontiers and Methodological Advances

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are proving to be invaluable tools in elucidating the properties and potential applications of 5-carboxyvanillic acid (5-CVA). These in silico approaches allow researchers to predict and understand the compound's behavior at a molecular level, complementing experimental findings.

Recent developments in computational tools, such as the COnductor-like Screening Model for Real Solvents (COSMO-RS), heuristic computational models, and graph neural networks, are simplifying the process of screening and selecting appropriate solvents for processes like lignin (B12514952) solubilization, where 5-CVA can be a key intermediate. rsc.org Density Functional Theory (DFT) studies are also being employed to investigate the compound's reactivity and electronic structure. rsc.org For instance, molecular docking studies can predict the binding affinity and interaction of 5-CVA with specific biological targets, such as enzymes. This is particularly relevant in drug discovery, where understanding how a molecule like 5-CVA interacts with active sites can guide the design of new therapeutic agents. acs.org

Furthermore, molecular modeling can help to explain experimental observations. For example, in the context of polymer science, computational models can correlate the chemical structure of monomers like 5-CVA with the physical properties of the resulting polymers. acs.org By analyzing individual bond contributions, these models can offer insights into properties like the glass transition temperature of novel bio-based polymers. acs.org

Key Areas of Computational Investigation:

Reaction Mechanisms: Modeling the synthesis and degradation pathways of 5-CVA to understand reaction intermediates and transition states.

Enzyme-Substrate Interactions: Docking studies to explore how 5-CVA binds to enzymes involved in its metabolism or to enzymes it may inhibit. acs.org

Physicochemical Properties: Calculating properties such as molecular weight (approximately 212.16 g/mol ), pKa, and solubility to predict its behavior in different environments. smolecule.com

Polymer Properties: Predicting the characteristics of polymers synthesized using 5-CVA as a monomer. acs.org

Multi-Omics Approaches for Comprehensive Pathway Delineation (e.g., transcriptomics and metabolomics)

The integration of multiple "omics" technologies, particularly transcriptomics and metabolomics, is providing a more holistic understanding of the role of this compound in complex biological systems. This systems-level approach allows for the simultaneous analysis of genes, transcripts, proteins, and metabolites, offering a comprehensive view of metabolic pathways and their regulation.

A notable application of multi-omics is in studying the heat stress response in plants like Chrysanthemum morifolium. In one study, transcriptomic analysis identified key genes involved in anthocyanin degradation, while untargeted metabolomics revealed a significant increase in this compound levels in heat-treated petals. mdpi.comresearchgate.net This suggests that under heat stress, anthocyanins may be degraded into protocatechuic acid, which is then converted to this compound through an O-methylation pathway. mdpi.comresearchgate.net The combined data from transcriptomics and metabolomics led to the hypothesis that peroxidase (PRX) and O-methyltransferase 1 (OMT1) are key enzymes in this process. mdpi.com

Metabolomics has also been instrumental in identifying this compound as a gut microbiota-derived metabolite. dntb.gov.ua Studies have shown elevated levels of this compound in individuals with short sleep duration, suggesting a potential link between gut microbial metabolism and sleep patterns. dntb.gov.uanih.gov In another study, metabolomic analysis of 170-year-old champagne bottles recovered from the Baltic Sea identified this compound as a wood marker, indicating that the alcoholic fermentation likely took place in barrels. pnas.org

The large datasets generated by multi-omics studies often require advanced data analysis techniques, including machine learning, to identify patterns and correlations. mdpi.com These approaches are crucial for building predictive models of metabolic networks and for designing strategies for metabolic engineering.

Table 1: Examples of Multi-Omics Studies Involving this compound

| Organism/System | Omics Technologies Used | Key Finding Related to this compound | Reference |

|---|---|---|---|

| Chrysanthemum morifolium (Chrysanthemum) | Transcriptomics, Untargeted Metabolomics | Accumulated significantly under heat stress, suggesting it is a degradation product of anthocyanins. | mdpi.comresearchgate.net |

| Human Gut Microbiota | Metabolomics | Identified as a microbiota-derived metabolite with elevated levels in individuals with short sleep duration. | dntb.gov.uanih.gov |

| Anemonopsis macrophylla (Plant) | LC-HRMS (Metabolomics) | Identified as a component of the plant's methanol (B129727) extract. | mdpi.comnih.gov |

| Archeological Champagne | Metabolomics (FTICR/MS) | Detected as a wood marker, suggesting aging in barrels. | pnas.org |

Future Prospects in Biocatalyst Design and Optimization

The role of this compound as a key intermediate in lignin valorization has spurred significant interest in designing and optimizing biocatalysts for its production and conversion. mdpi.com Lignin, a complex aromatic polymer, is an abundant and renewable resource, and its conversion to value-added chemicals is a cornerstone of the modern biorefinery concept. mdpi.com

Future research in this area is likely to focus on several key aspects:

Enzyme Discovery and Engineering: Identifying novel enzymes with improved activity, stability, and specificity for reactions involving this compound. This includes enzymes like C–C hydrolases (e.g., LigY) and decarboxylases (e.g., LigW and LigW2) that are involved in its formation and subsequent conversion to vanillic acid. mdpi.commdpi.comnih.gov Protein engineering and directed evolution techniques will be crucial for tailoring these enzymes for specific industrial applications.

Metabolic Engineering of Microorganisms: Engineering microbial cell factories, such as Pseudomonas putida KT2440, for the efficient conversion of lignin-derived compounds to this compound and other valuable products. rsc.orgrsc.orgacs.org This involves the introduction of heterologous pathways, deletion of competing pathways, and optimization of gene expression.

Consolidated Bioprocessing: Developing single-pot processes where lignin depolymerization and microbial conversion occur simultaneously, thereby reducing costs and improving efficiency.

Integration of Artificial Intelligence: Utilizing machine learning and artificial intelligence to model complex biological systems, predict optimal enzyme candidates, and design novel metabolic pathways for enhanced production of this compound and its derivatives. mdpi.com

Table 2: Key Enzymes in the Biocatalytic Conversion of Lignin-Related Compounds to this compound

| Enzyme | Enzyme Class | Role in Pathway | Source Organism (Example) | Reference |

|---|---|---|---|---|

| LigY | C-C Hydrolase | Hydrolyzes the meta-cleavage product of a biphenyl (B1667301) compound to form this compound. | Sphingobium sp. SYK-6 | mdpi.comnih.gov |

| LigW, LigW2 | Decarboxylase | Converts this compound to vanillic acid. | Sphingobium sp. SYK-6 | acs.orgmdpi.commdpi.com |

Role as a Standard or Reference Compound in Chemical and Biological Assays

This compound serves as a crucial reference standard in a variety of chemical and biological assays due to its well-defined chemical properties and its involvement in significant biological pathways. The availability of high-purity this compound is essential for the accurate quantification and identification of this compound in complex mixtures. biosynth.com

In analytical chemistry, 5-CVA is used to calibrate instruments and validate analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). For instance, in metabolomics studies, a known concentration of 5-CVA can be spiked into a sample to serve as an internal standard, which helps to correct for variations in sample preparation and instrument response.

In biological assays, 5-CVA can be used as a positive or negative control depending on the specific experiment. For example, in studies investigating lignin degradation, the appearance or disappearance of 5-CVA can be monitored to track the progress of the reaction. Similarly, when assessing the antioxidant or antimicrobial properties of a test substance, the activity of 5-CVA can be used as a benchmark for comparison. smolecule.com

Key applications as a reference standard include:

Chromatography: Used for peak identification and quantification in HPLC, GC-MS, and LC-MS analyses of plant extracts, microbial cultures, and environmental samples.

Metabolomics: Employed as an internal or external standard for the accurate measurement of metabolite levels. uib.no

Enzyme Assays: Used as a substrate or product standard to determine the kinetic parameters of enzymes involved in its metabolism.

Bioactivity Screening: Serves as a reference compound in assays evaluating antioxidant, antimicrobial, or other biological activities. smolecule.com

The commercial availability of certified this compound reference standards ensures the reliability and reproducibility of research findings across different laboratories. biosynth.com

Q & A

Q. Which analytical techniques are most effective for detecting and quantifying this compound in plant extracts?

- Methodological Answer : Use reverse-phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) for high sensitivity. Calibrate with certified reference standards (e.g., this compound ≥95% purity) and employ a C18 column with a gradient elution system (e.g., water:acetonitrile with 0.1% formic acid). Quantify via external calibration curves validated against spiked matrices to account for matrix effects .

Q. How can researchers verify the purity of synthesized this compound?

- Methodological Answer : Perform 1H/13C NMR spectroscopy to confirm structural integrity and assess purity via integration of aromatic proton signals. Complement with high-resolution mass spectrometry (HRMS) to verify molecular mass (C9H8O6; MW 212). For quantitative purity, use ion chromatography to detect residual counterions (e.g., sodium, potassium) .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in this compound quantification across chromatographic methods?

- Methodological Answer :

Standardize extraction protocols : Use acidified methanol (0.1% HCl) to minimize degradation during sample preparation.

Cross-validate methods : Compare results from HPLC-MS, GC-MS, and UV-Vis spectroscopy to identify systematic biases.

Employ isotope-labeled internal standards (e.g., 13C-labeled this compound) to correct for recovery losses and matrix interference .

Q. How does this compound participate in lignin degradation pathways, and what are its metabolic intermediates?

- Methodological Answer :

- In vitro assays : Incubate lignin-derived phenolic models (e.g., vanillic acid) with fungal peroxidases (e.g., Phanerochaete chrysosporium) under oxygen-limited conditions.

- Metabolite profiling : Use untargeted metabolomics (LC-QTOF-MS) to identify intermediates like 3-methoxy-4-hydroxybenzoic acid.

- Isotope tracing : Apply 13C-labeled precursors to track carboxylation/decarboxylation steps .

Q. What statistical approaches mitigate clustered data bias in studies of this compound’s antioxidant activity?

- Methodological Answer :

- Mixed-effects models : Account for nested observations (e.g., multiple replicates per plant sample) by including random effects for biological replicates.

- Bootstrap resampling : Estimate confidence intervals for antioxidant capacity metrics (e.g., IC50 values) to address non-normal data distributions.

- Meta-analysis : Pool data from independent studies using standardized effect sizes (e.g., Hedge’s g) to resolve contradictory findings .

Q. How can researchers optimize solid-phase extraction (SPE) for this compound recovery from complex biological matrices?

- Methodological Answer :

Column selection : Use hydrophilic-lipophilic balance (HLB) cartridges for polar acidic compounds.

pH adjustment : Acidify samples to pH 2–3 to protonate carboxylic groups, enhancing retention.

Elution optimization : Test methanol:water (70:30, v/v) with 0.1% acetic acid for maximal recovery. Validate with spike-and-recovery experiments .

Methodological and Reproducibility Guidelines

Q. What quality control (QC) measures ensure reproducibility in this compound bioactivity assays?

- Methodological Answer :

- Batch controls : Include solvent blanks and reference compounds (e.g., gallic acid) in each assay plate.

- Inter-laboratory validation : Share protocols via platforms like Protocols.io and conduct ring trials to assess inter-lab variability.

- Data transparency : Publish raw chromatograms, NMR spectra, and statistical code in supplementary materials .

Q. How should researchers document experimental protocols for this compound studies to meet journal standards?

- Methodological Answer :

- Detailed Methods Section : Specify instrument parameters (e.g., HPLC column dimensions, MS ionization mode), sample preparation steps, and statistical tests.

- Supporting Information : Provide NMR/HRMS spectra, calibration curves, and raw data tables in machine-readable formats (e.g., .csv).

- Ethical reporting : Disclose any modifications to published methods and justify deviations .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles.

- Ventilation : Use fume hoods for weighing and dissolution steps to avoid inhalation of fine particles.

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before transferring to hazardous waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.